(2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Lipophilicity Drug-likeness LogP comparison

(2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester (CAS 1417458-18-4) is a substituted phenylglyoxylate α-keto ester with molecular formula C₁₂H₁₁F₃O₃ and molecular weight 260.21 g/mol. It features a 2-methyl-3-trifluoromethyl substitution pattern on the phenyl ring, distinguishing it from other trifluoromethylphenyl oxoacetic acid esters.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
Cat. No. B8002052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(C(=CC=C1)C(F)(F)F)C
InChIInChI=1S/C12H11F3O3/c1-3-18-11(17)10(16)8-5-4-6-9(7(8)2)12(13,14)15/h4-6H,3H2,1-2H3
InChIKeyKTKZNEPWTTYQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester – Physicochemical Identity and Compound Class Baseline


(2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester (CAS 1417458-18-4) is a substituted phenylglyoxylate α-keto ester with molecular formula C₁₂H₁₁F₃O₃ and molecular weight 260.21 g/mol [1]. It features a 2-methyl-3-trifluoromethyl substitution pattern on the phenyl ring, distinguishing it from other trifluoromethylphenyl oxoacetic acid esters. The compound exhibits a computed XLogP3-AA of 3.3 [1] (or 2.76 by alternative methods ) and a topological polar surface area (TPSA) of 43.4 Ų [1], placing it within favorable drug-like property space. It is commercially available at purities ranging from 95% to 98% and is utilized as a pharmaceutical intermediate and research chemical in medicinal chemistry and synthetic organic chemistry .

Why (2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester Cannot Be Interchanged with In-Class Analogs


Within the trifluoromethylphenyl oxoacetic acid ethyl ester series, the precise position of ring substituents dictates lipophilicity, steric accessibility, and hydrogen-bonding capacity—parameters that directly influence pharmacokinetic behavior and target engagement [1]. The 2-methyl group ortho to the oxoacetate moiety introduces steric hindrance that can alter the dihedral angle between the phenyl ring and the α-keto ester plane, potentially affecting both reactivity in nucleophilic additions and binding conformations at enzyme active sites [2]. Meanwhile, the 3-trifluoromethyl group provides electron-withdrawing effects and enhanced metabolic stability relative to non-fluorinated analogs [3]. Simply substituting the 4-fluoro, 4-methoxy, or unsubstituted (3-CF₃-only) analogs ignores the quantifiable differences in computed logP (spanning 2.45 to 3.3 across the series), TPSA (43.4 to 52.6 Ų), and rotatable bond count—each of which independently influences oral bioavailability predictions according to Lipinski and Veber rules [4]. These divergences mean that interchangeable use without re-optimization of downstream synthetic steps or biological assays carries a material risk of altered reactivity, solubility, or off-target profiles.

Quantitative Differentiation Evidence: (2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester vs. Closest Analogs


Lipophilicity Differentiation: 2-Methyl-3-CF₃ vs. 3-CF₃-Only Analog

The target compound (2-methyl-3-CF₃ substitution) exhibits a computed XLogP3-AA of 3.3 [1], representing a ΔlogP of +0.85 log units compared to the 3-CF₃-only analog ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 110193-60-7), which has a reported logP of 2.4512 . This 0.85 log unit increase corresponds to an approximately 7-fold higher octanol-water partition coefficient, driven by the additional methyl group at the ortho position. Such a shift in lipophilicity is critical for membrane permeability and can alter the compound's ADME profile in drug discovery programs. The PubChem XLogP3 value of 3.3 for the target also exceeds the 2.5903 logP reported for the 4-fluoro-3-CF₃ analog (CAS 1417508-31-6) .

Lipophilicity Drug-likeness LogP comparison

TPSA-Driven Differentiation: Effect of 4-Methoxy Substitution on Polarity

The target compound exhibits a TPSA of 43.4 Ų with 3 hydrogen-bond acceptors and 0 hydrogen-bond donors [1]. In contrast, the 4-methoxy-3-CF₃ analog (CAS 1417511-42-2) displays a significantly higher TPSA of 52.6 Ų with 4 hydrogen-bond acceptors —a 9.2 Ų increase (21% relative increase) that arises from the additional methoxy oxygen. This TPSA difference is meaningful in drug design: TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų correlate with poor CNS penetration but improved oral absorption via paracellular routes. The target's lower TPSA of 43.4 Ų positions it as a more CNS-penetrant candidate compared to the 4-methoxy analog.

Polar surface area Permeability Hydrogen bonding

Molecular Weight Equivalence with Distinct Substituent Topology: 2-Me-3-CF₃ vs. 2-Me-4-CF₃

The target compound (2-methyl-3-CF₃) and its regioisomer ethyl 2-(2-methyl-4-(trifluoromethyl)phenyl)-2-oxoacetate (CAS 2921911-58-0) share identical molecular formulas (C₁₂H₁₁F₃O₃) and molecular weights (260.21 g/mol), yet differ in the position of the CF₃ group (meta vs. para relative to the oxoacetate) . The 4-CF₃ regioisomer exhibits a predicted boiling point of 303.6 ± 42.0 °C and density of 1.255 ± 0.06 g/cm³ , while equivalent data for the target 3-CF₃ compound are not yet experimentally established—a data availability gap that itself has procurement implications. The meta-CF₃ positioning in the target creates a different electronic resonance pattern: the CF₃ group exerts an inductive electron-withdrawing effect (-I) at the meta position without the resonance conjugation possible at the para position, leading to distinct reactivity at the α-keto carbonyl toward nucleophiles. This electronic difference can be exploited in chemoselective transformations where para-CF₃ analogs would undergo competing side reactions.

Regioisomer differentiation Molecular topology Substituent position effects

Purity Specification and Vendor Availability Landscape

The target compound is offered at three distinct purity tiers across vendors: 95% (AKSci) , 97% (Chemsrc) , and 98% (Leyan) . This 3-percentage-point purity range (95–98%) is comparable to the 3-CF₃-only analog (CAS 110193-60-7), which is available at ≥95% from Aladdin and 98% from Leyan. However, the target compound's vendor landscape is notably narrower: only 4–5 commercial suppliers are identified, compared to 10+ for the unsubstituted 3-CF₃ analog—suggesting lower commercial maturity and potentially longer lead times. The 4-fluoro-3-CF₃ analog (CAS 1417508-31-6) is available at 97% , matching the mid-range purity of the target compound but with a different impurity profile arising from synthetic route differences.

Purity comparison Procurement Vendor differentiation

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 4 rotatable bonds as computed by PubChem [1] (3 rotatable bonds per Leyan ), identical to the 4-fluoro-3-CF₃ analog (CAS 1417508-31-6) which has 3 rotatable bonds . However, the 4-methoxy-3-CF₃ analog (CAS 1417511-42-2) carries 4 rotatable bonds due to the additional methoxy rotor. In drug design, each rotatable bond above 5 is associated with decreased oral bioavailability, so the difference of 1 rotatable bond between the target (3–4) and the 4-methoxy analog (4) is small but may contribute to a measurable entropic penalty upon target binding. The ortho-methyl group in the target compound, while not increasing rotatable bond count, introduces steric restriction to rotation around the phenyl–oxoacetate bond, potentially pre-organizing the molecule into a bioactive conformation—an effect absent in the 3-CF₃-only analog.

Conformational flexibility Entropic penalty Drug design

α-Keto Ester Reactivity Profile and Synthetic Utility Differentiation

As a member of the α-keto ester class, the target compound contains two electrophilic carbonyl groups—the ketone and the ester—enabling chemoselective transformations that are not accessible to simple phenylacetic acid esters or acetophenone derivatives [1]. The electron-withdrawing 3-CF₃ group further polarizes the α-keto carbonyl, enhancing its electrophilicity for nucleophilic addition reactions relative to non-fluorinated phenylglyoxylates. This dual electrophilic character allows the compound to serve as a versatile intermediate for constructing heterocycles (via condensation with hydrazines, amidines, or diamines), for asymmetric reductions to chiral α-hydroxy esters, and for Friedel-Crafts type reactions with heteroaromatic compounds [2]. The ethyl ester moiety, compared to the methyl ester variant, provides slower hydrolysis kinetics—advantageous for reactions requiring prolonged exposure to aqueous conditions. This reactivity profile is shared across the trifluoromethylphenyl oxoacetic ester series, but the specific 2-methyl-3-CF₃ substitution pattern modulates the steric environment around the ketone, influencing diastereoselectivity in chiral transformations.

α-Keto ester Synthetic intermediate Chemoselectivity

Recommended Application Scenarios for (2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

With a TPSA of 43.4 Ų and XLogP3 of 3.3, the target compound resides within the favorable property space for blood-brain barrier penetration (TPSA < 60 Ų; logP 1–4) [1]. It should be prioritized over the 4-methoxy-3-CF₃ analog (TPSA 52.6 Ų) when CNS target engagement is required, as the lower TPSA correlates with improved passive membrane diffusion. The ortho-methyl group contributes to lipophilicity without introducing additional hydrogen-bond acceptors that would penalize CNS penetration. Use in fragment-based or lead-optimization programs targeting neurological enzymes or receptors where the α-keto ester moiety can serve as a warhead or prodrug precursor.

Asymmetric Synthesis of Chiral α-Hydroxy Esters via Stereoselective Reduction

The α-keto ester scaffold is a privileged substrate for enzymatic or chemocatalytic asymmetric reductions to produce chiral α-hydroxy esters—important intermediates for pharmaceutical compounds [1]. The 2-methyl group ortho to the ketone introduces steric bias that can enhance enantioselectivity in reductions mediated by baker's yeast or chiral catalysts, compared to the unsubstituted 3-CF₃ analog which lacks this steric directing element. The ethyl ester provides slower background hydrolysis than methyl ester analogs, allowing longer reaction times under aqueous biocatalytic conditions. This scenario is supported by literature precedent for ethyl benzoylformate reductions where steric effects significantly influence enantiomeric excess.

Heterocycle Synthesis via Condensation with Bis-nucleophiles

The target compound's dual electrophilic carbonyl system enables regioselective condensation with hydrazines, amidines, and 1,2-diamines to construct pyrazole, imidazole, and quinoxaline heterocycles bearing the 2-methyl-3-CF₃-phenyl pharmacophore [1]. The CF₃ group at the 3-position enhances the electrophilicity of the α-keto carbonyl relative to non-fluorinated analogs, favoring the first condensation at the ketone site. This chemoselectivity is valuable for building focused libraries of trifluoromethylated heterocycles for screening against metabolic, inflammatory, or oncological targets. The compound's role as a pharmaceutical intermediate is acknowledged by commercial suppliers.

Structure-Activity Relationship (SAR) Studies on Phenylglyoxylate-Based Enzyme Inhibitors

Ethyl phenylglyoxylate is a known simultaneous inhibitor and substrate of carboxylesterases [1]. The target compound, with its 2-methyl-3-CF₃ substitution, offers a distinct steric and electronic profile for SAR exploration of this pharmacophore. The CF₃ group enhances metabolic stability by reducing CYP450-mediated oxidation at the phenyl ring, while the ortho-methyl group may modulate the compound's fit within the enzyme's active site relative to the unsubstituted phenylglyoxylate. This application scenario is particularly relevant for programs investigating esterase inhibitors where substituent-dependent potency differences can guide lead optimization. The compound's logP of 3.3 positions it for intracellular target engagement, whereas the more polar 4-methoxy analog (logP 2.46) may be preferred for extracellular targets.

Quote Request

Request a Quote for (2-Methyl-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.